N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride

Description

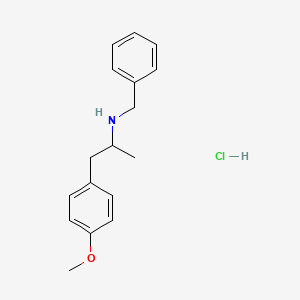

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1049695-95-5) is a specialized pharmaceutical intermediate with the molecular formula C₁₇H₂₂ClNO and a molecular weight of 291.82 g/mol . It is structurally characterized by a benzyl group attached to the amine nitrogen and a 4-methoxyphenyl group on the propan-2-amine backbone. This compound is critical in synthesizing Formoterol fumarate, a long-acting β₂-agonist bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD) .

Properties

IUPAC Name |

N-benzyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSBWRIJXPEFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049695-95-5 | |

| Record name | 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHJ7LE5LLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride can be synthesized through a series of reactions involving benzylation and amination. The process begins with the reaction of 1-benzyl-4-methoxyphenylethylene with benzyl bromide to form N-benzyl-4-methoxyphenylethylene. This intermediate is then reacted with propylamine through an amination reaction to yield N-benzyl-1-(4-methoxyphenyl)propan-2-amine. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis of Formoterol

One of the most notable applications of N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride is its use as a precursor in the synthesis of formoterol , a long-acting β2-adrenoceptor agonist. Formoterol is widely used in the management of asthma and COPD due to its bronchodilator effects. The compound facilitates the production of formoterol through various synthetic routes that involve hydrogenation and coupling reactions, which yield high purity and yield products suitable for industrial-scale production .

Key Points:

- Formoterol Synthesis : this compound is a critical intermediate in synthesizing formoterol.

- Process Efficiency : The synthesis methods reported demonstrate high yields and stereoselectivity, making them suitable for large-scale manufacturing .

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly its activity as a β2-adrenoceptor agonist. Research indicates that compounds derived from this amine exhibit significant therapeutic potential in treating respiratory conditions by promoting bronchodilation .

Research Findings:

- Bronchodilator Activity : Studies have shown that derivatives maintain effective β2-receptor affinity, which is essential for their therapeutic efficacy.

- Potential Anticancer Applications : Emerging research suggests that compounds with similar structures may also target other biological pathways, including those involved in cancer progression, although this area requires further investigation .

Due to its role as an intermediate in pharmaceutical synthesis, this compound has significant industrial applications:

- Pharmaceutical Manufacturing : The compound is utilized in the production of various β2-adrenoceptor agonists, contributing to the formulation of inhalers and other delivery systems for asthma treatment.

- Research and Development : It serves as a building block for developing new drugs targeting respiratory diseases and potentially other therapeutic areas.

Case Studies

Several patents detail the successful synthesis and application of this compound:

- Patent CN102199098B describes a novel synthesis method yielding high stereoselectivity and efficiency, emphasizing its application in producing formoterol with minimal purification steps required .

- Patent EP2285770A1 outlines processes for preparing optically pure formoterol using this compound as an intermediate, highlighting advancements in synthetic methodologies that improve product yield and purity .

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction influences various physiological processes, including mood regulation and neurotransmission.

Comparison with Similar Compounds

Key Properties :

- Physical State : Typically a solid hydrochloride salt (contrasting with its free base form, which may exist as a yellow-to-colorless oily liquid) .

- Purity : ≥97–98%, with ≤1.0% water content .

- Storage : Requires cool, dry conditions in sealed containers to avoid degradation .

Structural Analogues

The compound belongs to a class of propan-2-amine derivatives , which are frequently modified for pharmaceutical applications. Below is a comparative analysis with structurally related compounds:

Structural Insights :

- Benzyl vs. Methyl/Phenylethyl Groups : The benzyl group in the main compound enhances steric bulk and aromatic interactions, making it suitable for multi-step syntheses (e.g., Formoterol). In contrast, PMMA’s methyl group reduces complexity, favoring rapid pharmacological activity as a stimulant .

- Methoxy Position : The 4-methoxy substitution on the phenyl ring is conserved across analogues, influencing electronic properties and binding affinity in target molecules .

Pharmacological and Functional Differences

- N-Benzyl-1-(4-methoxyphenyl)propan-2-amine HCl: Not pharmacologically active itself; serves as a precursor in bronchodilator synthesis .

- PMMA : Exhibits stimulant effects similar to methamphetamine due to structural mimicry of neurotransmitters like dopamine .

- (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl : Identified as an impurity in Formoterol, highlighting the importance of structural purity in intermediates .

Physicochemical Properties

| Property | N-Benzyl-1-(4-Methoxyphenyl)Propan-2-Amine HCl | PMMA HCl | (2RS)-1-(4-Methoxyphenyl)Propan-2-Amine HCl |

|---|---|---|---|

| Molecular Weight | 291.82 g/mol | ~229.7 g/mol | 185.66 g/mol |

| Solubility | Soluble in polar solvents (e.g., methanol) | High aqueous solubility | Moderate solubility |

| Thermal Stability | Stable up to 160°C (flash point) | Lower thermal stability | Less stable |

Biological Activity

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride, also known as a selective serotonin releasing agent, has garnered attention for its potential biological activities and interactions with various biological systems. This article explores its biochemical properties, cellular effects, mechanisms of action, and comparative analysis with similar compounds.

This compound interacts with several enzymes and proteins, notably monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can modulate enzyme activity, impacting metabolic processes within cells. For instance, inhibition of MAO affects the degradation of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling Pathways : It has been shown to modulate the STAT3 signaling pathway, which is integral to cell growth and apoptosis.

- Gene Expression : By affecting transcription factors, it can alter the expression of genes involved in cell survival and proliferation.

- Cellular Metabolism : The compound's actions can lead to changes in metabolic rates, influencing energy production and utilization within cells.

The mechanism by which this compound exerts its biological effects involves specific binding interactions with molecular targets. It acts primarily through:

- Serotonin Receptors : The compound binds to serotonin receptors, facilitating the release of serotonin and enhancing its signaling pathways.

- Enzyme Interaction : Its interaction with enzymes such as MAO leads to altered neurotransmitter levels, which can have both therapeutic and adverse effects depending on dosage.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Therapeutic Effects : At lower doses, it may exhibit beneficial effects such as mood enhancement or neuroprotection.

- Toxicity : Higher doses can lead to toxicity, including symptoms like agitation or cardiovascular disturbances. Threshold levels must be established to optimize therapeutic outcomes while minimizing risks.

Comparative Analysis

This compound can be compared with other structurally related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHClNO | Selective serotonin releasing agent |

| 4-Methoxyamphetamine | CHNO | Stimulant effects; direct relation to amphetamines |

| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | CHClN | Ethyl group alters pharmacological profile |

This table highlights how structural variations influence the pharmacological properties of these compounds. While they share some activities due to their similar chemical structures, their specific applications and biological activities differ significantly.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Neuropharmacology Studies : Preliminary research indicates potential benefits in treating neurological disorders by modulating serotonin levels. The compound's ability to penetrate the blood-brain barrier suggests its utility in central nervous system applications.

- Toxicology Reports : Investigations into the toxicological profile reveal that while therapeutic doses are effective, exceeding certain thresholds may lead to significant adverse effects. Studies emphasize the need for careful dosing regimens in clinical applications .

- Comparative Pharmacology : Research comparing this compound with other psychoactive substances highlights its unique mechanism of action and potential therapeutic advantages in specific contexts, such as depression or anxiety disorders .

Q & A

Basic: What are the recommended synthetic routes for N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 4-methoxyphenylacetone with benzylamine under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C), followed by HCl salt formation . Optimization includes controlling temperature (20–25°C), pH (neutral to slightly acidic), and stoichiometric ratios (1:1.2 for ketone:amine). Purity can be enhanced via recrystallization from ethanol/water mixtures (70:30 v/v) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR (¹H/¹³C): Assign peaks for the benzyl (δ 7.2–7.4 ppm, aromatic), methoxy (δ 3.8 ppm), and propan-2-amine (δ 2.6–3.1 ppm) groups .

- HPLC-MS: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to confirm molecular ion [M+H]⁺ at m/z 292.1 (C₁₇H₂₂NO⁺) .

- Elemental Analysis: Verify Cl⁻ content (theoretical: ~12.1%) to confirm hydrochloride salt formation .

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base. Stability studies indicate degradation <2% over 24 months at -20°C in airtight, light-protected containers. Avoid prolonged exposure to >40°C or pH >7.0 to prevent hydrolysis of the methoxy group .

Advanced: What strategies are effective for impurity profiling during synthesis?

- HPLC with UV/Vis Detection: Use a method adapted from pharmacopeial standards (e.g., EP/JP), with a relative retention time (RRT) of 0.4–2.2 for impurities like des-benzyl analogs or methylated byproducts .

- Spiking Studies: Introduce known impurities (e.g., 1-(4-methoxyphenyl)propan-2-amine hydrochloride, CAS 3706-26-1) to validate method specificity .

- LC-HRMS: Resolve isobaric impurities (e.g., positional methoxy isomers) with a mass accuracy <2 ppm .

Advanced: How can researchers investigate its pharmacological activity while addressing structural-activity ambiguities?

- Receptor Binding Assays: Screen for affinity at serotonin/dopamine transporters (SERT/DAT) using radiolabeled ligands (e.g., [³H]paroxetine) in HEK-293 cells expressing human transporters .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF to identify oxidation (e.g., demethylation at the methoxy group) .

- Stereochemical Analysis: Resolve enantiomers using chiral HPLC (Chiralpak AD-H column) to assess activity differences (R vs. S configurations) .

Advanced: What crystallographic methods are suitable for resolving its 3D structure?

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation of acetone. Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles and packing motifs. The hydrochloride salt typically forms a monoclinic lattice (space group P2₁/c) .

- Powder XRD: Compare experimental diffractograms with simulated patterns (Mercury 4.3) to detect polymorphs .

Advanced: How can contradictory data in pharmacological studies be resolved?

Contradictions (e.g., variable IC₅₀ values) may arise from:

- Impurity Interference: Re-test batches with ≥98% purity (HPLC-UV) to exclude confounding effects from byproducts like N-benzyl-1-(4-methoxy-3-methylphenyl)propan-2-amine .

- Assay Variability: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control incubation conditions (pH 7.4, 37°C, 5% CO₂) .

- Statistical Robustness: Apply multivariate analysis (ANOVA with Tukey post-hoc) to datasets from ≥3 independent experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.